molecular formula C18H27N7 B15113176 3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine

3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine

Cat. No.: B15113176
M. Wt: 341.5 g/mol
InChI Key: NUZGEBXLSALVPR-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine ring.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Attachment of the piperazine moiety: The piperazine ring is attached to the pyridazine core through nucleophilic substitution reactions.

    Formation of the pyrrolo[2,1-c][1,2,4]triazole ring: This step involves cyclization reactions to form the triazole ring, which is then attached to the piperazine moiety.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine core but differ in the substituents attached to the ring.

    Piperazine derivatives: These compounds contain the piperazine ring and may have different substituents or additional ring structures.

    Triazole derivatives: These compounds feature the triazole ring and vary in the other components of their structure.

The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N7

Molecular Weight

341.5 g/mol

IUPAC Name

3-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H27N7/c1-18(2,3)14-6-7-15(20-19-14)24-11-9-23(10-12-24)13-17-22-21-16-5-4-8-25(16)17/h6-7H,4-5,8-13H2,1-3H3

InChI Key

NUZGEBXLSALVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NN=C4N3CCC4

Origin of Product

United States

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